1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Description

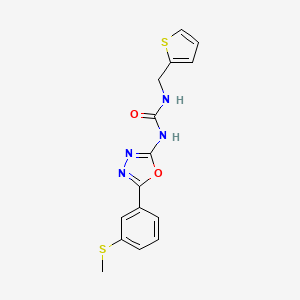

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-(methylthio)phenyl group. The urea moiety is linked to a thiophen-2-ylmethyl group, which introduces sulfur-containing heterocyclic diversity. The thiophene moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

1-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-22-11-5-2-4-10(8-11)13-18-19-15(21-13)17-14(20)16-9-12-6-3-7-23-12/h2-8H,9H2,1H3,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJBWEPORBPUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylthio group, usually through a nucleophilic substitution reaction.

Coupling with thiophen-2-ylmethylamine: The final step involves the coupling of the oxadiazole derivative with thiophen-2-ylmethylamine to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and thiophene derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have been tested against various bacterial strains and fungi. Studies indicate that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents .

Anticancer Research

Recent studies have explored the anticancer potential of oxadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may serve as a lead compound in cancer therapy. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The incorporation of the methylthio group has been linked to enhanced anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The unique structure of this compound suggests potential use as a pesticide or herbicide. Studies indicate that oxadiazole derivatives can be effective against various pests and plant pathogens, providing an avenue for developing environmentally friendly agricultural chemicals .

Materials Science Applications

Optoelectronic Properties

Research into the optoelectronic properties of oxadiazole-based compounds has revealed their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the thiophene and oxadiazole units allow for efficient charge transport and light emission .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of this compound demonstrated significant antimicrobial activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be low compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that derivatives based on the oxadiazole structure induced cell cycle arrest and apoptosis. Flow cytometry analysis confirmed increased sub-G1 population in treated cells compared to controls, highlighting the compound's efficacy in targeting cancer cells .

Mechanism of Action

The mechanism of action of 1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Comparable Urea-Linked Oxadiazole/Thiadiazole Derivatives

Key Observations :

- Heterocycle Core: The 1,3,4-oxadiazole core in the target compound is less polar than 1,3,4-thiadiazole (due to oxygen vs.

- Substituent Effects : The 3-(methylthio)phenyl group provides moderate electron-donating effects compared to electron-withdrawing substituents (e.g., Cl, CF₃) in analogs, which may influence redox stability and target engagement .

- Urea Linkage : The thiophen-2-ylmethyl group introduces conformational flexibility and sulfur-mediated interactions absent in phenyl-substituted analogs .

Key Insights :

- Antimicrobial Potential: The target compound’s thiophene and -SMe groups may enhance membrane penetration, similar to coumarin-thiazole-urea derivatives, but its oxadiazole core could limit activity compared to thiazole-based systems .

- Anti-inflammatory Gaps : While oxadiazole-propan-1-one derivatives show anti-inflammatory effects, the target compound’s urea-thiophene linkage may redirect activity toward kinase or protease targets .

Biological Activity

The compound 1-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a derivative of oxadiazole and thiourea, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiophenyl group and an oxadiazole moiety, which contribute to its biological properties.

Biological Activity Overview

- Antimicrobial Activity : Compounds containing oxadiazole and thiourea have shown significant antimicrobial properties. Research indicates that derivatives exhibit activity against various bacterial strains and fungi due to their ability to disrupt microbial cell walls and interfere with metabolic processes .

- Anticancer Properties : The compound has been evaluated for its anticancer activity. Studies have demonstrated that related oxadiazole derivatives can inhibit tumor growth in vitro and in vivo. For instance, compounds with similar structural features have shown cytotoxic effects against human cancer cell lines, suggesting potential for development as anticancer agents .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of thiourea derivatives. These compounds may inhibit inflammatory mediators, providing a basis for their use in treating inflammatory conditions .

- Analgesic Activity : There is evidence suggesting that certain oxadiazole derivatives possess analgesic effects, potentially through modulation of pain pathways in the central nervous system .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as cyclooxygenases or lipoxygenases, contributing to its anti-inflammatory and analgesic effects .

- DNA Interaction : Oxadiazole derivatives can intercalate into DNA or inhibit DNA synthesis, leading to cytotoxicity in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A specific study investigated the anticancer effects of related oxadiazole derivatives on various human cancer cell lines. The results indicated that these compounds exhibited selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutics . The mechanism involved apoptosis induction through the activation of caspases.

Q & A

Basic: What synthetic strategies are employed for constructing the 1,3,4-oxadiazole and urea moieties in this compound?

The synthesis typically involves a multi-step approach:

- Oxadiazole Formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under dehydrating conditions (e.g., POCl₃ or H₂SO₄ catalysis) .

- Urea Linkage : Reaction of an amine-functionalized oxadiazole intermediate with a thiophen-2-ylmethyl isocyanate or via carbodiimide-mediated coupling (e.g., using EDCI or DCC) .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate formation and final product purity .

Advanced: How can reaction conditions (solvent, temperature, catalysts) be optimized to enhance yield and purity?

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Catalysts : Triethylamine (TEA) is commonly used to neutralize HCl byproducts during urea bond formation, while microwave-assisted synthesis reduces reaction times for cyclization steps .

- Temperature Control : Maintaining 60–90°C during oxadiazole formation prevents side reactions, as seen in analogous thiadiazole syntheses .

Basic: What analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the oxadiazole, thiophene, and urea groups (e.g., urea NH signals at δ 8–10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the oxadiazole-thiophene spatial arrangement, as demonstrated in structurally related urea derivatives .

Advanced: How do electronic effects of the methylthio (SMe) and thiophene groups influence bioactivity?

- Methylthio Group : Enhances lipophilicity, potentially improving membrane permeability. Its electron-donating nature may stabilize interactions with hydrophobic enzyme pockets .

- Thiophene Moiety : The sulfur atom participates in π-stacking or hydrogen bonding with biological targets, as observed in analogous compounds with anti-inflammatory or kinase-inhibitory activity .

- SAR Studies : Comparative studies with furan or phenyl analogs (e.g., replacing thiophene with furan) reveal reduced activity, underscoring the thiophene’s role in target engagement .

Basic: What purification methods are recommended for isolating the final compound?

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates urea-linked byproducts .

- Recrystallization : Ethanol/water or DMSO/water mixtures yield high-purity crystals, as validated for structurally similar thiadiazole-urea derivatives .

Advanced: What in vitro assays are suitable for evaluating its kinase inhibitory potential?

- Enzyme Assays : Use ATP-dependent kinases (e.g., EGFR or CDK2) with fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .

- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, correlating results with ROS generation or apoptosis markers .

- Molecular Docking : Employ AutoDock Vina to predict binding modes, focusing on hydrogen bonds between the urea NH and kinase hinge regions .

Basic: How can stability under physiological conditions be assessed?

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 24/48-hour intervals .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while TGA monitors weight loss up to 300°C .

Advanced: What strategies mitigate solubility limitations in pharmacological studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the urea NH or oxadiazole ring to enhance aqueous solubility .

- Nanocarriers : Encapsulate in PEGylated liposomes or cyclodextrin complexes, as demonstrated for hydrophobic thiophene derivatives .

Basic: How is the compound’s logP value experimentally determined?

- Shake-Flask Method : Partition between octanol and water, followed by UV-Vis quantification .

- Chromatographic Estimation : Reverse-phase HPLC retention times correlate with computational logP predictions (e.g., using ChemDraw) .

Advanced: What metabolomic approaches identify its major metabolites?

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS, focusing on oxidative demethylation of the SMe group .

- Isotope Labeling : Use ¹⁴C-labeled methylthio groups to trace metabolic pathways in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.